molecular formula C15H20N2O2 B5083074 4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide CAS No. 959240-81-4

4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide

Cat. No.: B5083074
CAS No.: 959240-81-4
M. Wt: 260.33 g/mol
InChI Key: ANMQHLMGQKDYDK-UHFFFAOYSA-N
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Description

4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide is a synthetic chemical compound featuring a benzamide core linked to a piperidine ring via an oxo-ethyl spacer. This molecular architecture is common in compounds investigated for their potential biological activities. Benzamide and piperidine derivatives are frequently studied in medicinal chemistry and are associated with a range of pharmacological properties. Piperidine derivatives are recognized for their diverse biological activities, which can include effects on the central nervous system, while various N-substituted benzamide derivatives have been reported to correlate with several pharmacological processes . As a structural analog, this compound serves as a valuable building block in organic synthesis and a potential intermediate in drug discovery research. It is of particular interest for researchers exploring the structure-activity relationships of bioactive molecules. The compound is intended for use in controlled laboratory settings. This compound is sold for non-human research applications and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-12-5-7-13(8-6-12)15(19)16-11-14(18)17-9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMQHLMGQKDYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701228052
Record name 4-Methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-81-4
Record name 4-Methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959240-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, piperidine, is reacted with an appropriate acylating agent to form the piperidine derivative.

    Coupling with Benzamide: The piperidine derivative is then coupled with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of hydroxyl derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions, such as halogenation or nitration, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Specifically, derivatives of benzamide structures, including those similar to 4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide, have shown promising activity against Mycobacterium tuberculosis (M. tuberculosis). Research indicates that modifications to the piperidine ring can enhance the compound's efficacy against resistant strains of tuberculosis, with some derivatives achieving minimal inhibitory concentrations (MIC) as low as 1.2 μg/mL .

Neurological Disorders

The compound has been explored for its potential in treating neurological disorders. It acts as a muscarinic receptor antagonist, which may help in conditions such as Alzheimer's disease and Lewy Body Dementia. The modulation of cholinergic signaling through these receptors is crucial for cognitive function, and compounds like this compound could provide therapeutic benefits by restoring balance in neurotransmission .

Gastrointestinal Motility

Another significant application is in the enhancement of gastrointestinal motility. Compounds with similar structures have been documented to stimulate gastrointestinal motility, which can be beneficial for treating disorders like gastroparesis and other motility-related issues . The pharmacological profile suggests that these compounds may increase peristalsis and improve digestive health.

Chemical Properties and Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. The presence of the piperidine moiety is essential for its interaction with biological targets. Variations in substituents on the benzamide core can significantly affect potency and selectivity:

Compound Variant% Inhibition at 25 μg/mLMIC (μg/mL)
6b21100%1.2
6b2222.3%NA
6b2498.3%4.9
6b2598.9%3.2

This table illustrates how different substitutions impact both the inhibition rate and MIC values, providing insights into optimizing compound efficacy against target pathogens .

Case Study 1: Antitubercular Activity

In a study focused on antitubercular agents, a series of compounds derived from the benzamide scaffold were synthesized and evaluated for their activity against M. tuberculosis. Among these, certain derivatives exhibited significant antimicrobial properties, demonstrating that structural modifications could lead to enhanced therapeutic profiles.

Case Study 2: Neurological Therapeutics

A patent application detailed the development of piperidine derivatives aimed at treating cognitive deficits associated with neurological disorders. The research emphasized the importance of specific structural features that enhance binding affinity to muscarinic receptors, suggesting a pathway for developing new treatments based on compounds like this compound .

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The piperidine ring and benzamide moiety are known to interact with various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving neurotransmitter regulation, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine vs. Piperazine Derivatives
Compound Name Molecular Formula Key Substituents Biological Target/Activity Reference
4-Methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide C₁₅H₂₀N₂O₂ Piperidine, 4-methylbenzamide Structural studies only
4-Methyl-N-{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}benzamide C₂₂H₂₇N₃O₂ Piperazine, phenethyl, methyl Diabetes therapy (insulin analog)

Key Differences :

  • Piperazine vs. Piperidine : The piperazine derivative (C₂₂H₂₇N₃O₂) includes a bulkier 4-(2-phenylethyl) group, enhancing its interaction with peptide receptors (e.g., insulin-related pathways) .
  • Pharmacokinetics : The piperazine analog has a higher molecular weight (365.47 g/mol vs. 260.33 g/mol) and LogP (2.81 vs. ~2.5), suggesting improved lipophilicity and membrane permeability .
Substituent Effects on the Benzamide Ring
Compound Name Substituent Molecular Formula Biological Activity Reference
This compound 4-methyl C₁₅H₂₀N₂O₂ Structural template
4-Nitro-N-(2-piperidin-1-ylethyl)benzamide 4-nitro C₁₄H₁₉N₃O₃ Unknown (electron-withdrawing group)
(S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide 3-chloro, phenethyl C₁₈H₂₀ClN₂O₂ GPR139 agonist (low nM potency)

Key Differences :

  • Electron-Donating vs. Withdrawing Groups : The 4-methyl group (electron-donating) may enhance stability, while the 4-nitro group (electron-withdrawing) could increase reactivity or alter binding interactions .
  • Pharmacological Targeting: The 3-chloro-phenethyl derivative (JNJ-63533054) binds GPR139 with nanomolar affinity, highlighting the importance of halogenation and arylalkyl groups in receptor specificity .
Functional Group Additions
Compound Name Additional Groups Molecular Formula Biological Activity Reference
N-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)benzamide Sulfamoylbenzyl C₁₆H₁₈N₄O₃S Carbonic anhydrase inhibition
N-[2-[4-[3-(1,3-Dimethylindazol-6-yl)-oxadiazol-5-yl]piperidinyl]-2-oxoethyl]benzamide Indazole-oxadiazole C₂₆H₂₆N₆O₃ Drug development (unspecified)

Key Differences :

Structural and Pharmacokinetic Insights

Table 3. Physical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) LogP Solubility Reference
This compound 260.33 ~2.5 Moderate (crystalline)
4-Methyl-N-{2-oxo-2-[4-(2-phenylethyl)-piperazinyl]ethyl}benzamide 365.47 2.81 Low (lipophilic)
JNJ-63533054 332.82 3.2* High (nanomolar potency)

*Estimated based on structural analogs.

Key Observations :

  • Lipophilicity : Piperazine and phenethyl groups increase LogP, favoring blood-brain barrier penetration (e.g., GPR139 agonists in CNS disorders) .
  • Crystallinity : The parent compound’s crystalline structure (stabilized by hydrogen bonds) may limit solubility, necessitating formulation adjustments for therapeutic use .

Biological Activity

Overview

4-Methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide is a synthetic organic compound belonging to the benzamide class. It features a piperidine ring and has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • Chemical formula: C_{13}H_{16}N_{2}O
  • CAS Number: 959240-81-4

Synthesis Process:

  • Formation of Piperidine Derivative: Piperidine is reacted with an acylating agent to form a piperidine derivative.
  • Coupling with Benzamide: This derivative is then coupled with 4-methylbenzoyl chloride in the presence of a base like triethylamine.
  • Purification: The product is purified through recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.125 μg/mL
Escherichia coli12.5 μg/mL

These MIC values indicate that the compound may be more effective against gram-positive bacteria compared to gram-negative strains .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has shown potential in inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases. This suggests that it may have therapeutic applications in conditions such as arthritis and other inflammatory disorders .

Neurological Implications

Research into the neurological effects of this compound indicates potential benefits in treating neurodegenerative diseases. Its mechanism of action may involve modulation of neurotransmitter systems, particularly through interactions with muscarinic receptors, which are implicated in cognitive function and memory .

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:

  • Receptor Binding: The piperidine and benzamide moieties interact with neurotransmitter receptors, potentially enhancing cognitive functions or providing neuroprotective effects.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism, contributing to its antimicrobial and anti-inflammatory effects .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Antimicrobial Efficacy Study: A study demonstrated that derivatives of benzamide compounds, including this compound, exhibited significant antibacterial activity against resistant strains of bacteria, showcasing its potential as a new antibiotic agent .
  • Neuroprotective Effects: Another investigation focused on the compound's effects on neuronal cell lines exposed to neurotoxic agents, revealing that it could protect against cell death and promote neuronal survival through anti-apoptotic mechanisms .
  • Anti-inflammatory Research: A recent study assessed the compound's ability to reduce inflammation markers in vitro, indicating promise for further development as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound Biological Activity Notable Features
4-Methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamideModerate antibacterial activitySimilar structure but different side chains
4-Methoxy-N-[2-oxo-2-(phenylamino)ethyl]benzamideAnti-inflammatory propertiesMethoxy substitution enhances solubility

The variations in biological activity among these compounds highlight how minor structural changes can significantly influence pharmacological effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide, and how can purity be ensured?

  • Methodology : The compound is synthesized via condensation reactions between 1,2-aminoethylpiperidine and 4-methylbenzoyl chloride in ethyl methyl ketone. Key steps include refluxing under controlled conditions (100°C, 2 hours) and recrystallization with methanol to achieve >80% yield. Purity is monitored using thin-layer chromatography (TLC) and confirmed via NMR and IR spectroscopy .
  • Experimental Design : Multi-step protocols (e.g., ) emphasize solvent choice (ethyl methyl ketone), temperature control, and inert conditions to minimize side reactions.

Q. How is the molecular conformation of this compound characterized, and what structural features influence its reactivity?

  • Methodology : X-ray crystallography reveals a chair conformation for the piperidine ring (puckering parameters: q2=0.035A˚,ϕ2=182q_2 = 0.035 \, \text{Å}, \phi_2 = 182^\circ) and a dihedral angle of 31.63° between the piperidine and benzamide moieties. Key bond lengths (e.g., C=O at 1.231 Å) and sp³ hybridization at N1 are confirmed via diffraction data .
  • Stability : Hydrogen bonding (O1W—H⋯O and N2—H⋯O1W) stabilizes the crystal lattice, influencing solubility and reactivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and N-H bends at ~3300 cm⁻¹ .
  • NMR : 1H^1\text{H} NMR confirms aromatic protons (δ 7.2–7.8 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS validates the molecular ion peak at m/z corresponding to C16H21N2O2\text{C}_{16}\text{H}_{21}\text{N}_2\text{O}_2 .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) alter biological activity, and what contradictions exist in reported data?

  • Methodology :

  • Structure-Activity Relationships (SAR) : Substituting the benzamide ring with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity but reduces solubility. Conversely, methoxy groups improve CNS permeability .
  • Data Contradictions : Discrepancies in anti-inflammatory vs. anticancer efficacy ( vs. 18) may arise from assay specificity (e.g., COX-2 inhibition vs. kinase targeting). Resolve via comparative dose-response studies and molecular docking .

Q. What molecular interactions drive its binding to biological targets, and how can these be modeled?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., acetylcholinesterase for Alzheimer’s applications). The piperidine nitrogen and carbonyl oxygen form hydrogen bonds with catalytic residues .
  • Hydrogen Bonding : Water-mediated H-bonds (e.g., O1W—H⋯N1) stabilize ligand-receptor complexes, as seen in crystallographic data .

Q. How can reaction intermediates be optimized to improve yield in multi-step syntheses?

  • Methodology :

  • Stepwise Monitoring : Use TLC to track intermediates (e.g., hydrazone formation in ). Adjust pH and temperature to suppress byproducts.
  • Catalysis : Employ K₂CO₃ as a base in acetonitrile to accelerate nucleophilic substitutions (e.g., achieves 82% yield via optimized reflux times) .

Q. What are the limitations of current pharmacological models for evaluating this compound’s efficacy?

  • Methodology :

  • In Vitro vs. In Vivo Gaps : While in vitro assays (e.g., enzyme inhibition) show promise, poor pharmacokinetics (e.g., rapid hepatic clearance) may limit in vivo activity. Address via prodrug design or nanoformulation .
  • Species Variability : Rodent models may overestimate anti-inflammatory effects due to differences in COX-2 expression. Validate using human cell lines (e.g., THP-1 macrophages) .

Key Considerations for Researchers

  • Synthesis : Prioritize solvent purity and inert conditions to avoid hydrolysis of the benzamide group.
  • Characterization : Combine XRD with dynamic NMR to resolve conformational flexibility in solution vs. solid state.
  • Biological Assays : Use orthogonal assays (e.g., Western blotting alongside enzyme inhibition) to validate mechanism of action.

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